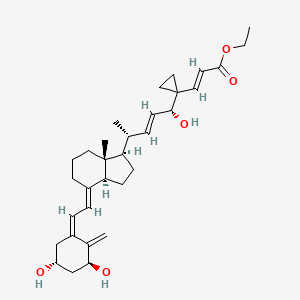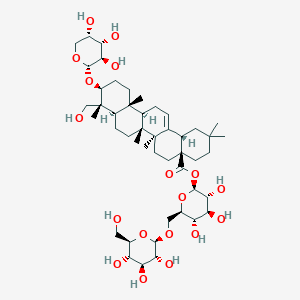
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms The presence of the carboxylate group and the potassium ion makes it a salt
Mechanism of Action
References:
- Trapotsi, M.-A., Hosseini-Gerami, L., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods, and integration. RSC Chemical Biology, 2
- Sofos, J. N. (1981). Mechanism of inhibitory action of potassium sorbate in Escherichia coli
- ChemSpider. Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane ketones, while reduction can produce dioxolane alcohols.
Scientific Research Applications
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: is similar to other dioxolane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the carboxylate group and the potassium ion. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISWEHAOHFWAH-WCCKRBBISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)





![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)


